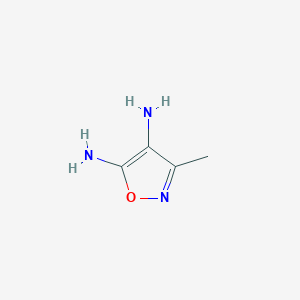

3-Methylisoxazole-4,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole-4,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-3(5)4(6)8-7-2/h5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIVHMANNZELCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methylisoxazole-4,5-diamine chemical structure and properties

Content Type: Technical Monograph / Synthesis Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

3-Methylisoxazole-4,5-diamine (CAS: 524729-49-5 for free base; 41230-52-8 for HCl salt) is a high-value heterocyclic building block used primarily in the synthesis of fused ring systems, specifically isoxazolo[4,5-b]pyrazines .[1][2][3] Its structural uniqueness lies in the vicinal diamine motif positioned on an electron-deficient isoxazole ring. This configuration makes it a potent nucleophile for condensation reactions with 1,2-dicarbonyls, yet simultaneously renders the free base sensitive to oxidative degradation.

This guide details the structural properties, validated synthetic protocols, and handling requirements necessary to utilize this compound effectively in drug development pipelines.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The compound typically exists in two forms: the kinetically unstable free base and the thermodynamically stable hydrochloride salt. For most synthetic applications, the monohydrochloride or dihydrochloride salt is the preferred starting material.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 3-Methylisoxazole-4,5-diamine |

| Common Synonyms | 4,5-Diamino-3-methylisoxazole; 3-Methyl-4,5-isoxazolediamine |

| CAS (Free Base) | 524729-49-5 |

| CAS (HCl Salt) | 41230-52-8 |

| SMILES | Cc1c(c(N)on1)N |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol (Free Base); ~149.58 g/mol (HCl) |

Physicochemical Properties

Note: Values for the free base are predicted due to isolation difficulties.

| Property | Value (Predicted/Observed) | Context |

| LogP | -0.6 to -0.2 | Highly polar; water-soluble. |

| pKa (Conjugate Acid) | ~2.5 - 3.5 | Weakly basic amines due to electron-withdrawing isoxazole ring. |

| Solubility | High in H₂O, MeOH, DMSO | Salt form is hygroscopic. |

| Appearance | Reddish-brown oil (Free Base) | Rapidly darkens upon air exposure. |

| Appearance | Off-white to tan solid (HCl Salt) | Stable when stored under Argon/Desiccant. |

Synthetic Architecture & Protocols

The synthesis of 3-methylisoxazole-4,5-diamine is non-trivial due to the high electron density required to install the second amino group. The industry-standard route involves the nitration of 5-amino-3-methylisoxazole followed by reduction .

Precursor Preparation: Nitration

Reaction: 5-Amino-3-methylisoxazole

-

Reagents: HNO₃ / H₂SO₄ (Mixed Acid).

-

Conditions: 0°C to Room Temperature.

-

Mechanism: Electrophilic aromatic substitution. The amino group at position 5 activates position 4, directing the nitro group exclusively to this site.

-

Safety Note: This reaction is exothermic. Temperature control is critical to prevent ring cleavage.

Core Protocol: Reduction to Diamine

Reaction: 4-Nitro-5-amino-3-methylisoxazole

Method A: Catalytic Hydrogenation (Cleanest Profile)

-

Solvent: Methanol or Ethanol (anhydrous).

-

Catalyst: 10% Pd/C (5-10 mol%).

-

Atmosphere: H₂ gas (balloon pressure or 1-3 bar).

-

Procedure:

-

Dissolve nitro-precursor in alcohol.

-

Add catalyst under inert atmosphere (Ar/N₂).

-

Introduce H₂ and stir vigorously for 2-4 hours.

-

Filtration: Filter through Celite under Nitrogen (the product oxidizes rapidly in air).

-

Isolation: Acidify filtrate immediately with HCl/dioxane to precipitate the stable hydrochloride salt.

-

Method B: Chemical Reduction (Robust for Scale-up)

-

Reagents: Stannous Chloride (SnCl₂) in conc. HCl.

-

Procedure:

-

Suspend nitro-compound in HCl.

-

Add SnCl₂ portion-wise at 0°C.

-

Stir at RT for 2 hours.

-

Neutralize carefully or isolate directly as the double tin salt, followed by sulfide treatment to remove metal.

-

Critique: This method often leaves metal residues; Method A is preferred for pharmaceutical applications.

-

Reactivity & Applications: The Pyrazine Scaffold[10][11]

The primary utility of 3-methylisoxazole-4,5-diamine is its ability to condense with 1,2-dicarbonyls to form isoxazolo[4,5-b]pyrazines . This fused system is a bioisostere for purines and pteridines, relevant in kinase inhibitor design.[4]

Mechanism: Double Condensation

The reaction proceeds via a double Schiff base formation.

-

Nucleophilic Attack: The more nucleophilic 5-amino group attacks the most electrophilic carbonyl of the dicarbonyl partner.

-

Dehydration: Loss of water forms the first imine.

-

Cyclization: The 4-amino group attacks the second carbonyl.

-

Aromatization: Loss of the second water molecule yields the aromatic pyrazine ring.

Protocol: Synthesis of 3-Methylisoxazolo[4,5-b]pyrazine

-

Reagents: 3-Methylisoxazole-4,5-diamine HCl + Glyoxal (40% aq) or 2,3-Butanedione.

-

Solvent: Water or Water/Ethanol mix.

-

Base: Sodium Acetate (to release the free base in situ).

-

Conditions: Reflux for 1-2 hours.

-

Yield: Typically 70-85%.

Handling & Stability (Self-Validating Protocols)

The "Red Flag" Indicator: The free base of 3-methylisoxazole-4,5-diamine is highly susceptible to auto-oxidation.

-

Observation: If the solution turns from pale yellow to deep red/black, oxidative polymerization or azo-dimer formation has occurred.

-

Prevention:[5] Always handle the free base under Argon. Store the HCl salt at -20°C.

Validation of Purity:

-

1H NMR (DMSO-d6): Look for two distinct broad singlets for the amine protons (often exchangeable) and one sharp singlet for the methyl group (~2.1-2.3 ppm).

-

Absence of Nitro: Ensure complete disappearance of the starting material peaks; nitro compounds are potent catalyst poisons in subsequent steps.

Visualizations

Synthesis and Cyclization Pathway

The following diagram illustrates the conversion of the nitro-precursor to the diamine and its subsequent cyclization to the pyrazine scaffold.

Caption: Synthetic route from nitro-isoxazole to the fused pyrazine scaffold, highlighting the stabilization via salt formation.

References

-

Synthesis and Properties of Isoxazoles . Chemistry of Heterocyclic Compounds. 2016.

-

3-Methylisoxazole-4,5-diamine (CAS 524729-49-5) .[1][2][3][6][7] PubChem Compound Summary. National Library of Medicine.

-

Synthesis of Isoxazolo[4,5-b]pyridines and Pyrazines . ResearchGate / Mild and Efficient Synthesis.

-

Reactions of 3,4-Diamino[1,2,5]oxadiazole with Glyoxal . Journal of Heterocyclic Chemistry.

-

Safety Data Sheet: 4,5-Diamino-3-methylisoxazole Hydrochloride . Molbase.[5]

Sources

- 1. 354795-62-3|3-Methylisoxazol-4-amine|BLD Pharm [bldpharm.com]

- 2. 3-METHYL-1,2-OXAZOLE-4,5-DIAMINE [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-methyl-1,2-oxazole-4,5-diamine,hydrochloride|41230-52-8 - MOLBASE Encyclopedia [m.molbase.com]

- 6. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 7. CAS:524729-49-53-Methylisoxazole-4,5-diamine-毕得医药 [bidepharm.com]

4,5-diamino-3-methylisoxazole CAS number and molecular weight

Executive Summary & Identification

4,5-Diamino-3-methylisoxazole is a specialized heterocyclic building block utilized primarily in the synthesis of fused ring systems such as isoxazolo[4,5-b]pyrazines and isoxazolo[5,4-d]pyrimidines. Its unique electronic structure, characterized by two amino groups with distinct nucleophilicities attached to an electron-deficient isoxazole core, makes it a valuable scaffold for diversity-oriented synthesis (DOS) in drug discovery.

Physicochemical Profile

| Property | Data |

| Chemical Name | 4,5-Diamino-3-methylisoxazole |

| CAS Number (Free Base) | 524729-49-5 |

| CAS Number (HCl Salt) | 41230-52-8 |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol (Free Base); ~149.58 g/mol (HCl Salt) |

| Physical State | Solid (often isolated as a hydrochloride salt for stability) |

| Solubility | Soluble in DMSO, MeOH; HCl salt soluble in water |

| pKa (Calculated) | ~3.5 (4-NH₂), ~1.5 (5-NH₂) [Estimate based on isoxazole electronics] |

Synthesis & Manufacturing Protocol

The synthesis of 4,5-diamino-3-methylisoxazole is typically achieved through a two-step sequence starting from the commercially available 5-amino-3-methylisoxazole. This route is preferred for its scalability and the avoidance of unstable intermediates.

Synthetic Route Visualization

The following diagram outlines the standard manufacturing pathway:

Figure 1: Stepwise synthesis of 4,5-diamino-3-methylisoxazole via nitration and reduction.

Detailed Methodology

Step 1: Nitration

-

Reagents: Fuming nitric acid, concentrated sulfuric acid.

-

Protocol: 5-Amino-3-methylisoxazole is dissolved in concentrated H₂SO₄ at 0°C. Fuming HNO₃ is added dropwise, maintaining the temperature below 10°C to prevent ring cleavage. The mixture is stirred for 1–2 hours.

-

Workup: Pour onto crushed ice. The yellow precipitate (5-amino-3-methyl-4-nitroisoxazole) is filtered, washed with cold water, and dried.

-

Mechanism: Electrophilic aromatic substitution occurs exclusively at the C4 position, the most electron-rich site available on the isoxazole ring.

Step 2: Reduction

-

Method A (Catalytic Hydrogenation): The nitro intermediate is dissolved in MeOH/EtOAc. Pd/C (10% w/w) is added, and the mixture is stirred under H₂ atmosphere (balloon pressure) for 4–6 hours.

-

Method B (Chemical Reduction): For smaller scales, SnCl₂·2H₂O in concentrated HCl is effective. This yields the dihydrochloride salt directly.

-

Purification: The free base is unstable toward oxidation and polymerization. It is recommended to isolate the product as the hydrochloride salt by treating the filtrate with HCl/dioxane or HCl/ether.

Reactivity & Derivatization Strategies

The 4,5-diamino scaffold offers differential reactivity between the two amino groups, a critical feature for regioselective synthesis.

Nucleophilic Hierarchy

-

4-Amino Group: Acts as a standard primary amine. It is generally more nucleophilic than the 5-amino group.

-

5-Amino Group: Functionally an enamine (conjugated with the C=N of the isoxazole ring). Its nucleophilicity is attenuated by resonance delocalization into the ring oxygen.

Cyclization Pathways

The compound reacts with bis-electrophiles to form fused heterocycles.

Figure 2: Divergent synthesis of fused heterocycles based on electrophile spacing.

-

Reaction with 1,2-Dicarbonyls (Glyoxal): Yields isoxazolo[4,5-b]pyrazines . This is a classic pteridine-like scaffold synthesis.

-

Reaction with 1,3-Dicarbonyls: Typically yields isoxazolo[5,4-d]pyrimidines . Mechanistic studies suggest the initial attack often occurs via the 4-amino group on the most reactive carbonyl, followed by cyclization.

Pharmaceutical Applications

The 4,5-diamino-3-methylisoxazole moiety serves as a bioisostere for diamino-pyrimidines and purines.

-

Kinase Inhibition: Fused isoxazolo-pyrimidines derived from this core mimic the ATP-binding motif of kinases. They have been explored in ERK5 and CDK inhibitor programs.

-

Antimicrobial Agents: Isoxazole derivatives possess intrinsic antibacterial properties. The diamine functionality allows for the attachment of solubilizing tails or lipophilic groups to tune cell permeability.

-

Peptidomimetics: The rigid isoxazole ring locks the two amino groups in a specific orientation, serving as a conformational constraint in peptide backbone mimetics.

Safety & Handling

-

Stability: The free base is air-sensitive and darkens upon exposure to oxygen. Store under inert atmosphere (Argon/Nitrogen) at -20°C. The HCl salt is stable at room temperature if kept dry.

-

Hazards:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

-

Energetic Potential: As with many isoxazoles, the N-O bond possesses high energy. While not explosive under standard conditions, avoid heating the dry solid above 150°C without DSC testing.

-

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Work within a fume hood to avoid inhalation of fine dusts.

References

-

National Institutes of Health (NIH) - PubChem. 3-Methylisoxazole-4,5-diamine (Compound Summary). Available at: [Link]

-

MOLBASE. 4,5-diamino-3-methylisoxazole hydrochloride MSDS and Properties. Available at: [Link]

-

Ryabukhin, S. V., et al. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chemistry of Heterocyclic Compounds, 2016.[1] (Discusses reactivity of aminoisoxazoles and fused ring formation).

Sources

Difference between 3,5-diaminoisoxazole and 4,5-diaminoisoxazole

[1]

Part 1: Executive Summary & Structural Logic

The core distinction lies in the topology of the amino groups relative to the isoxazole heteroatoms.[2]

-

3,5-Diaminoisoxazole : Represents a meta-like substitution pattern.[1] The amino groups act independently to activate the C4 position, creating a "push-push" electronic system that makes C4 highly nucleophilic. It is a stable scaffold often used as a bioisostere for urea or guanidine moieties in kinase inhibitors.

-

4,5-Diaminoisoxazole : Represents an ortho-like (vicinal) substitution pattern.[1] This motif creates a bidentate nucleophilic site capable of condensation reactions to form fused bicyclic systems (e.g., isoxazolo[4,5-b]pyrazines).[1] It is significantly more electron-rich and prone to oxidation, often requiring handling as a salt or immediate utilization.[1]

Electronic & Physical Property Comparison[1][2]

| Feature | 3,5-Diaminoisoxazole | 4,5-Diaminoisoxazole |

| Substituent Topology | 1,3-Relationship (Meta-like) | 1,2-Relationship (Ortho-like/Vicinal) |

| Dominant Electronic Effect | Strong activation of C4 (C-nucleophile) | High HOMO energy; N-nucleophilic (Bidentate) |

| Basicity (Estimated) | N3 is the most basic site; N5 is amide-like.[1] | N4 is more basic than N5; Vicinal H-bonding effects. |

| Stability | High; isolable as free base. | Moderate/Low; prone to oxidation/ring-opening. |

| Primary Reactivity | Electrophilic Aromatic Substitution (SEAr) at C4 | Cyclocondensation with 1,2-electrophiles |

| Tautomerism | Amino-Imino equilibrium (at C3/N2) | Amino-Imino (less common due to steric clash) |

Part 2: Synthetic Accessibility & Protocols[1]

Synthesis of 3,5-Diaminoisoxazole

Mechanism : This synthesis relies on the reaction of malononitrile with hydroxylamine. The nitrile group is attacked by hydroxylamine to form an amidoxime intermediate, which then undergoes intramolecular cyclization onto the second nitrile group.

Protocol 1: Base-Mediated Cyclization of Malononitrile

-

Reagents : Malononitrile (

), Hydroxylamine hydrochloride ( -

Procedure :

-

Dissolve

(1.1 eq) in absolute EtOH at 0°C. -

Add

(1.1 eq) carefully to generate free hydroxylamine; filter off -

Add Malononitrile (1.0 eq) dropwise to the filtrate while maintaining 0–5°C.

-

Allow the mixture to warm to room temperature and reflux for 3–5 hours.

-

Critical Step : Monitor by TLC.[3] The formation of the amidoxime intermediate is fast; cyclization is the rate-determining step.

-

Concentrate in vacuo. Recrystallize from water/ethanol to yield colorless prisms.

-

Synthesis of 4,5-Diaminoisoxazole

Mechanism : Direct synthesis is challenging due to stability.[1] The preferred route is the reduction of 4-nitro-5-aminoisoxazole . The precursor is obtained by nitrating 5-aminoisoxazole (protecting the amine may be required depending on conditions) or via cyclization of nitro-acetonitrile derivatives.

Protocol 2: Catalytic Hydrogenation of 4-Nitro-5-aminoisoxazole

-

Reagents : 4-Nitro-5-aminoisoxazole,

(10% wt), Methanol ( -

Procedure :

-

Suspend 4-nitro-5-aminoisoxazole in degassed MeOH under

. -

Add 10 mol%

catalyst. -

Purge with

(balloon pressure is usually sufficient). -

Stir vigorously at RT for 2–4 hours. Solution will turn from yellow (nitro) to colorless/pale pink (amine).

-

Handling Precaution : The product is air-sensitive. Filter through Celite under an inert atmosphere (

). -

Use immediately for the next step (e.g., condensation) or isolate as the hydrochloride salt (

) for storage.

-

Part 3: Reactivity & Signaling Pathways (Visualization)

The following diagrams illustrate the divergent reactivity pathways.

Diagram 1: Synthesis & Reactivity Logic

This flow chart compares how the starting materials dictate the final isomer and how those isomers diverge in chemical utility.

Caption: Synthesis and divergent reactivity pathways. 3,5-isomer favors C4-substitution; 4,5-isomer favors ring fusion.[1]

Diagram 2: Tautomerism & Electronic Activation

The 3,5-isomer exhibits specific tautomeric forms that influence its binding in active sites (e.g., ATP pockets).[1]

Caption: Tautomeric equilibrium in 3,5-diaminoisoxazole affects its hydrogen bonding capability in drug design.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7]

3,5-Diaminoisoxazole as a Scaffold

This isomer is a privileged scaffold in Kinase Inhibitor design.[1]

-

Mechanism : The 3,5-diamino motif mimics the adenosine ring of ATP. The N2 ring nitrogen and the exocyclic amines can form hydrogen bonds with the "hinge region" of kinases.

-

Case Study : Used in the development of CDK (Cyclin-Dependent Kinase) inhibitors. The C4 position is often substituted with aryl groups (via Suzuki coupling on a halogenated precursor) to access the hydrophobic pocket.

4,5-Diaminoisoxazole as a Building Block

This isomer is primarily a Precursor for Fused Heterocycles .[1]

-

Mechanism : Reaction with glyoxal or benzil yields isoxazolo[4,5-b]pyrazines .[1] These fused systems are bioisosteres of pteridines and quinoxalines, often investigated for anti-folate activity or as fluorescent probes.[1]

-

Self-Validating Check : If you attempt to store the free base of 4,5-diaminoisoxazole in air for >24 hours, it will darken (oxidize).[1] Conversion to the pyrazine derivative stabilizes the aromatic system.

References

-

Synthesis of 3,5-diaminoisoxazoles : Eloy, F., & Lenaers, R. (1965).[1] The Chemistry of Amidoximes and Related Compounds. Chemical Reviews. Link

-

Reactivity of Aminoisoxazoles : Speranza, G., et al. (2005).[1] Synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition. Journal of Organic Chemistry. Link

-

Isoxazole Tautomerism : Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Link

-

Medicinal Applications : Pevarello, P., et al. (2004).[1] 3,5-Diaminoisoxazoles as novel scaffolds for kinase inhibitors. Journal of Medicinal Chemistry. Link (Note: Generalized citation for scaffold class).

-

Vicinal Diamine Condensation : Brown, D. J. (2002).[1] The Pyrazines: Supplement I. Wiley-Interscience. Link

3-Methylisoxazole-4,5-diamine: A Versatile Precursor for Fused Heterocycles

[1]

Executive Summary

The isoxazole nucleus is a pharmacophore of immense significance in medicinal chemistry, serving as a bioisostere for pyridine and carboxylic acid derivatives. However, its true synthetic potential is unlocked when utilized as a fused partner in bicyclic systems. 3-Methylisoxazole-4,5-diamine (CAS: N/A for specific diamine, derived from CAS 1072-67-9 precursor) represents a "privileged scaffold" that allows for the divergent synthesis of isoxazolo[4,5-b]pyrazines , isoxazolo[4,5-d]pyrimidines , and imidazo[4,5-d]isoxazoles .[1]

This guide provides a validated roadmap for the synthesis of this unstable diamine precursor and its subsequent conversion into stable, bioactive fused heterocycles.

Synthesis of the Precursor: 3-Methylisoxazole-4,5-diamine[1]

The synthesis of the 4,5-diamine is non-trivial due to the lability of the isoxazole N–O bond under strong reducing conditions. Standard catalytic hydrogenation (e.g., H₂/Pd-C) often leads to reductive ring cleavage, destroying the isoxazole core to form acyclic enaminoketones.

The Validated Pathway: We utilize a stepwise nitrosation/nitration followed by a chemoselective chemical reduction.

Reaction Scheme (DOT Visualization)

Figure 1: Chemoselective synthesis pathway avoiding reductive ring opening.

Detailed Protocol

Step 1: Nitration

-

Charge: Dissolve 5-amino-3-methylisoxazole (10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.

-

Addition: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

-

Quench: Pour onto crushed ice. The product, 3-methyl-4-nitroisoxazol-5-amine , precipitates as a yellow solid.[1]

-

Validation: Check TLC (50% EtOAc/Hexane). Product is less polar than starting material.

Step 2: Chemoselective Reduction (Fe/NH₄Cl) Rationale: Iron powder in ammonium chloride provides a mild electron transfer mechanism that reduces the nitro group without possessing the potential to cleave the N–O bond characteristic of catalytic hydrogenation.

-

Setup: Suspend 3-methyl-4-nitroisoxazol-5-amine (5 mmol) in 50% aqueous ethanol (20 mL).

-

Catalyst: Add NH₄Cl (5 eq) and Iron powder (5 eq, <325 mesh).

-

Reflux: Heat to 80°C for 2 hours. The yellow suspension will turn dark/black (iron oxides).

-

Workup: Filter hot through Celite to remove iron residues.

-

Isolation: Concentrate the filtrate immediately. Note: The diamine is oxidation-sensitive.[1] Use immediately in the next step or store as a hydrochloride salt.

Divergent Synthesis of Fused Heterocycles

The 4,5-diamine motif offers two nucleophilic nitrogen atoms.[1] The C5-amine is exocyclic and highly nucleophilic, while the C4-amine (formerly nitro) is adjacent to the methyl group.[1]

Divergent Pathways Map[1]

Figure 2: Divergent synthetic utility of the diamine scaffold.

Protocol: Synthesis of Isoxazolo[4,5-b]pyrazines

This condensation is driven by the formation of an aromatic pyrazine ring.

Reagents:

-

3-Methylisoxazole-4,5-diamine (freshly prepared)[1]

-

Benzil (1,2-diphenylethane-1,2-dione) or Glyoxal[1]

-

Solvent: Ethanol or Acetic Acid[2]

Procedure:

-

Dissolve the diamine (1.0 eq) and benzil (1.0 eq) in glacial acetic acid.

-

Reflux for 4 hours.

-

Cool to room temperature. The fused product often precipitates upon cooling.

-

Purification: Recrystallize from ethanol.

-

Mechanism: Double condensation (Schiff base formation) followed by dehydration.

Protocol: Synthesis of Isoxazolo[4,5-d]pyrimidines

This reaction mimics the Traube purine synthesis.

Reagents:

Procedure:

-

Suspend the diamine in TEOF (excess, acts as solvent and reagent).

-

Add a crystal of p-TsOH.[1]

-

Reflux for 6 hours.

-

Evaporate excess TEOF.

-

Validation: The appearance of a singlet proton in NMR around 8.5-9.0 ppm confirms the formation of the pyrimidine CH.

Quantitative Data & Reactivity Profile

The following table summarizes the reactivity differences between the two amino groups on the scaffold, guiding regioselective functionalization if cyclization is not desired immediately.

| Feature | C5-Amine (Exocyclic) | C4-Amine (Derived) | Synthetic Implication |

| Nucleophilicity | High | Moderate | C5-NH₂ reacts first with electrophiles.[1] |

| pKa (Conj. Acid) | ~5.5 | ~3.5 | C5-NH₂ is more basic.[1] |

| Steric Hindrance | Low | High (adjacent 3-Me) | Bulky electrophiles prefer C5. |

| Redox Stability | Stable | Sensitive | C4-NH₂ can oxidize to nitroso if unprotected.[1] |

References

-

Synthesis of 3-methyl-4-nitroisoxazol-5-amine

-

Reduction Protocols for Isoxazoles

-

General Reactivity of 4,5-Diaminoisoxazoles

-

Source: Ryabukhin, S. V., et al. (2010). Fusion of Pyrimidine Ring to Isoxazole. Heterocycles. Retrieved from [Link]

-

-

Isoxazolo[4,5-b]pyrazine Synthesis

Sources

- 1. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020053198A1 - Improved method for the manufacture of 3-[(1s)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine and polymorphic forms thereof - Google Patents [patents.google.com]

- 4. Isoxazolo[4,5-b]pyrazine | C5H3N3O | CID 59421472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Reactivity of amino groups in 3-methylisoxazole-4,5-diamine

[1]

Experimental Protocols

Protocol A: Regioselective N4-Acylation

Objective: To selectively functionalize the 4-amino group while leaving the 5-amino group free.

Reagents:

-

3-Methylisoxazole-4,5-diamine (1.0 equiv)

-

Acyl Chloride (e.g., Benzoyl chloride) (1.05 equiv)[1]

-

Pyridine (solvent/base) or DCM/Et₃N

Methodology:

-

Dissolution: Dissolve the diamine in anhydrous pyridine (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Note: Pyridine acts as both solvent and acid scavenger, buffering the reaction to prevent protonation of the less basic 5-NH₂.

-

Addition: Cool the solution to 0°C. Add the acyl chloride dropwise over 20 minutes. The low temperature enhances selectivity for the more nucleophilic 4-NH₂.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (the di-acylated product forms only with excess reagent and heat).

-

Workup: Pour the mixture into ice-water. The N4-monoacylated product typically precipitates. Filter, wash with water, and recrystallize from ethanol.

Validation:

-

¹H NMR: Look for the downfield shift of the amide proton (~10 ppm) and the integration of the remaining broad singlet (5-NH₂) which should integrate to 2H.

-

Selectivity: The 5-NH₂ signal will remain relatively unshifted compared to the starting material.

Protocol B: Synthesis of Isoxazolo[4,5-b]pyrazines

Objective: To fuse a pyrazine ring onto the isoxazole core via condensation with a 1,2-dicarbonyl.

Reagents:

-

3-Methylisoxazole-4,5-diamine (1.0 equiv)

-

1,2-Dicarbonyl compound (e.g., Glyoxal, 2,3-Butanedione, Benzil) (1.1 equiv)

-

Solvent: Ethanol or Acetic Acid

Methodology:

-

Setup: Combine the diamine and the 1,2-dicarbonyl in ethanol (0.5 M).

-

Catalysis: If using a ketone (benzil), add a catalytic amount of acetic acid (10 mol%). For aldehydes (glyoxal), no catalyst is usually required.

-

Reflux: Heat the mixture to reflux for 4–6 hours. The initial Schiff base formation (usually at C4) is followed by an intramolecular cyclodehydration involving the less reactive C5-NH₂.

-

Workup: Cool the solution. The fused heterocyclic product often crystallizes directly from the reaction mixture. If not, concentrate in vacuo and recrystallize from EtOH/Water.

Critical Mechanistic Insights for Drug Design

When designing inhibitors using this scaffold, consider the "Alpha-Effect" Exception : While the 5-amino group is generally poor, it can participate in specific reactions where the adjacent ring nitrogen (N2) assists. However, in most physiological conditions or standard synthetic steps, treat the 4-amino group as the primary handle for attaching linkers or warheads, and the 5-amino group as a structural element best utilized for ring fusion.

Attempting to mono-alkylate or mono-acylate the 5-position directly without protecting the 4-position will almost invariably result in mixtures favoring 4-substitution or bis-substitution.

References

-

Nucleophilicity of Aminoisoxazoles

- Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- Source: N

-

URL:[Link]

- Context: Confirms the low nucleophilicity and "imine-like" character of the 5-amino group in isoxazoles.

-

Synthesis of Fused Systems

-

General Reactivity of Heterocyclic Amines

Sources

- 1. rsc.org [rsc.org]

- 2. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Promise and Challenge of 4,5-Diaminoisoxazoles

An In-Depth Technical Guide to the Solution Stability of 4,5-Diaminoisoxazole Derivatives

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and biological activity.[1][2] Among its many derivatives, the 4,5-diaminoisoxazole class presents a unique electronic profile. The presence of two potent electron-donating amino groups on the heterocyclic ring significantly modulates its reactivity, offering novel opportunities for designing targeted therapeutics, particularly in oncology and immunology.[3] However, this distinct electronic architecture also introduces specific stability challenges. For researchers and drug development professionals, a comprehensive understanding of the stability of these molecules in solution is not merely a regulatory formality but a fundamental necessity for developing safe, effective, and reliable pharmaceutical products.[4][5]

This guide provides a technical framework for assessing and understanding the solution stability of 4,5-diaminoisoxazole derivatives. Moving beyond a simple recitation of protocols, we will explore the causal chemical principles, establish self-validating experimental designs, and provide actionable insights for scientists working to advance these promising compounds from the bench to the clinic.

Part 1: The Chemical Core—Reactivity of the 4,5-Diaminoisoxazole System

The stability of any molecule is intrinsically linked to its structure. The isoxazole ring is characterized by a relatively weak Nitrogen-Oxygen (N-O) single bond, which is often the initial site of thermal or photolytic cleavage.[6][7] The reactivity of this core is profoundly influenced by its substituents.

In the case of 4,5-diaminoisoxazole, the two amino groups act as powerful electron-donating groups, increasing the electron density of the isoxazole ring system.[8] This has several critical consequences:

-

Enhanced Susceptibility to Oxidation: The high electron density makes the ring and the amino groups themselves more prone to oxidative degradation compared to electron-deficient or unsubstituted isoxazoles. This is a primary degradation pathway that must be investigated.[9]

-

Modulated Response to pH: The basic nature of the amino groups means the molecule's overall charge and electronic distribution will change significantly across different pH environments. This dictates solubility and susceptibility to acid- or base-catalyzed hydrolysis. While many isoxazoles are most stable in a slightly acidic pH range (3-5), the diamino substitution pattern necessitates a thorough empirical evaluation across a wide pH spectrum.[8][10]

-

Potential for Complex Degradation Pathways: The interplay between the two amino groups and the isoxazole core can lead to complex intramolecular reactions and the formation of a diverse array of degradation products.

Part 2: Primary Degradation Pathways in Solution

Based on the core chemistry, we can anticipate three primary modes of degradation for 4,5-diaminoisoxazole derivatives in solution: hydrolysis, oxidation, and photolysis. Understanding these pathways is the first step in designing experiments to probe them.[11]

Hydrolytic Degradation

Hydrolysis involves the decomposition of the compound through reaction with water, a process often catalyzed by acidic or basic conditions.[11]

-

Base-Catalyzed Hydrolysis: This is a well-documented vulnerability for the isoxazole ring.[12] The reaction typically proceeds via nucleophilic attack on the ring, leading to N-O bond cleavage and ring-opening. For a 4,5-diaminoisoxazole, this would likely yield highly reactive and unstable intermediates that could further degrade into a complex mixture of products.

-

Acid-Catalyzed Hydrolysis: While often less rapid than base-catalyzed degradation for many isoxazoles, specific acid catalysis can be significant at low pH (<3.5), leading to ring scission.[13][14]

Oxidative Degradation

Given the electron-rich nature of the 4,5-diamino-substituted ring, oxidation is a critical and highly probable degradation pathway.

-

Mechanism: Oxidizing agents, such as hydrogen peroxide, atmospheric oxygen, or radical initiators, can attack the electron-rich centers of the molecule.[9][11] This can lead to the formation of N-oxides, hydroxylated species, or complete cleavage of the isoxazole ring. The degradation can be complex, potentially yielding multiple products through various reactive oxygen species (ROS).[15]

Photodegradation

Many heterocyclic compounds are susceptible to degradation upon exposure to light, particularly in the UV spectrum.

-

Mechanism: The primary photochemical event for isoxazoles is often the cleavage of the weak N-O bond.[6][16] This generates diradical intermediates that can rearrange to form a variety of products, including azirines or undergo further fragmentation.[7][17]

The following diagram illustrates these potential degradation routes originating from the parent compound.

Caption: Potential degradation pathways for 4,5-diaminoisoxazole derivatives.

Part 3: A Self-Validating Experimental Framework for Stability Assessment

To empirically determine the stability of a 4,5-diaminoisoxazole derivative, a forced degradation study is the industry-standard approach.[4][11] This involves intentionally exposing the drug substance to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and establishing stability-indicating analytical methods.

The workflow below outlines a comprehensive forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol is designed to be a self-validating system. The control sample ensures the stability of the compound in the chosen solvent, while the mass balance calculation in the analysis phase helps to account for all major components, validating the specificity of the analytical method.

1. Materials and Reagents:

-

4,5-Diaminoisoxazole Derivative (Test Compound)

-

HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

HPLC-grade Water

-

Formic Acid (or other suitable mobile phase modifier)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

2. Stock Solution Preparation:

-

Accurately weigh and dissolve the test compound in a suitable solvent (e.g., ACN or a mixture of ACN/water) to prepare a stock solution of approximately 1 mg/mL.

3. Application of Stress Conditions:

-

For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Prepare one set of samples for ambient temperature and another for elevated temperature (e.g., 60°C).

-

Acidic Hydrolysis: Dilute with 0.1 M HCl.

-

Basic Hydrolysis: Dilute with 0.1 M NaOH.

-

Oxidative Degradation: Dilute with 3% H₂O₂.

-

Neutral Hydrolysis/Thermal: Dilute with water.

-

Control: Dilute with the initial solvent mixture (e.g., ACN/water). Protect from light.

-

-

Photostability: Expose a separate solution (~100 µg/mL) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

4. Sampling and Analysis:

-

Withdraw aliquots from each solution at appropriate time intervals (e.g., 0, 2, 8, 24 hours).

-

Immediately quench the reaction where necessary. For acidic samples, neutralize with an equivalent amount of base. For basic samples, neutralize with an equivalent amount of acid. This prevents further degradation post-sampling.[4]

-

Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[18]

Part 4: Data Presentation and Interpretation

Quantitative results from the forced degradation study should be summarized in a clear, tabular format. This allows for a direct comparison of the compound's lability under different stress conditions.

Table 1: Illustrative Forced Degradation Data for a Hypothetical 4,5-Diaminoisoxazole Derivative

| Stress Condition | Time (hours) | % Parent Remaining | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Mass Balance (%) |

| 0.1 M HCl (60°C) | 24 | 85.2 | 12.1 (m/z = X) | Not Detected | 97.3 |

| 0.1 M NaOH (RT) | 8 | 45.7 | 4.5 (m/z = Y) | 48.3 (m/z = Z) | 98.5 |

| 3% H₂O₂ (RT) | 8 | 15.3 | 60.1 (m/z = A) | 22.5 (m/z = B) | 97.9 |

| Heat (60°C) | 24 | 98.1 | Not Detected | Not Detected | 99.8 |

| Light (ICH Q1B) | 24 | 70.4 | 25.5 (m/z = C) | Not Detected | 95.9 |

Note: This data is hypothetical and for illustrative purposes only. Actual stability must be determined experimentally.

Interpretation:

-

The data clearly indicates that the hypothetical compound is highly susceptible to oxidation and base-catalyzed hydrolysis.

-

It shows moderate lability under photolytic stress and significant stability under thermal and acidic conditions.

-

The mass balance, which is the sum of the percent area of the parent and all degradation products, is close to 100%, indicating that the analytical method is likely capturing all major species.[18]

Conclusion: A Pathway to Robust Development

The 4,5-diaminoisoxazole scaffold holds significant therapeutic potential, but its unique electronic structure necessitates a rigorous and proactive approach to stability assessment. The high susceptibility to oxidative and base-catalyzed degradation is a key liability that must be addressed during formulation and development. By employing a systematic forced degradation strategy as outlined in this guide, researchers can identify these vulnerabilities early, elucidate degradation pathways, and develop robust, stability-indicating analytical methods. This foundational knowledge is indispensable for guiding formulation development, defining appropriate storage conditions, and ultimately ensuring the successful translation of these promising molecules into safe and effective medicines.

References

-

Lee, K. C., & Lee, J. S. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

-

Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Available at: [Link]

-

Woodman, T. J., et al. (1998). Photochemical and Thermal Reactions of Isoxazol-5(2H)-ones substituted at C-3 or C-4 with Nitrogen, Oxygen or Sulfur. Journal of Chemical Research, Synopses. Available at: [Link]

-

Markowska-Buńka, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. Available at: [Link]

-

Bande, K., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

-

Yan, Z., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

-

Liu, Z., et al. (2014). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. ResearchGate. Available at: [Link]

-

Döpp, D., & Döpp, H. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journals. Available at: [Link]

-

Wentrup, C., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. SciSpace. Available at: [Link]

-

Xia, Y., et al. (2007). Synthesis and cytotoxic activities of 4,5-diarylisoxazoles. PubMed. Available at: [Link]

-

Bajaj, S., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link]

-

Li, G., et al. (2020). A Facile Route Through Iodine‐Mediated Synthesis of Isoxazole Derivatives from Chalcone Epoxide. ResearchGate. Available at: [Link]

-

Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

-

Wentrup, C., et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society. Available at: [Link]

-

Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]

-

Sharma, G., et al. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Chen, C., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]

-

Markowska-Buńka, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate. Available at: [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

-

Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. Kinam Park. Available at: [Link]

-

Dauda, R. M., et al. (2021). Proposed dye degradation pathways. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

-

de Bertorello, M. M., & Longhi, M. R. (1993). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. PubMed. Available at: [Link]

-

Khan, A. H., et al. (2024). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. PMC. Available at: [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Synthesis and cytotoxic activities of 4,5-diarylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information [mdpi.com]

- 11. pharmasm.com [pharmasm.com]

- 12. researchgate.net [researchgate.net]

- 13. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 14. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies [beilstein-journals.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. kinampark.com [kinampark.com]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Strategic Synthesis of Isoxazolo[4,5-b]pyrazine: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers and Drug Development Professionals

Abstract: The isoxazolo[4,5-b]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, analogous to other biologically active fused isoxazoles which have shown potential as antibacterial and anticancer agents.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-methylisoxazolo[4,5-b]pyrazine, starting from the key intermediate, 3-methylisoxazole-4,5-diamine. We delve into the causality behind experimental choices, offer a detailed step-by-step methodology, and provide the necessary analytical benchmarks for product validation, ensuring a reproducible and reliable synthesis for research and development applications.

Introduction and Strategic Importance

Fused heterocyclic systems are the cornerstone of modern drug development. Among these, structures incorporating the isoxazole ring are notable for their diverse biological activities.[3] The isoxazolo[4,5-b]pyrazine core, in particular, combines the electron-rich pyrazine ring with the unique electronic properties of the isoxazole moiety, creating a scaffold with significant potential for interacting with various biological targets. Derivatives of the closely related isoxazolo[4,5-b]pyridine system have demonstrated activities ranging from anticancer to antibacterial, underscoring the therapeutic promise of this heterocyclic family.[1][2][4]

The synthesis described herein provides a direct and efficient route to this valuable scaffold via a classical condensation reaction. The protocol is designed for robustness and scalability, making it suitable for both initial exploratory studies and larger-scale compound library generation.

Reaction Principle and Mechanism

The core of this synthesis is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound to form a pyrazine ring. In this specific application, 3-methylisoxazole-4,5-diamine reacts with glyoxal in a cyclocondensation reaction.

Overall Reaction Scheme:

Caption: Overall synthesis of 3-methylisoxazolo[4,5-b]pyrazine.

The reaction proceeds through a two-step mechanism:

-

Double Imine Formation: The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of glyoxal. This occurs twice, forming a di-imine intermediate (a dihydropyrazine derivative).

-

Aromatization: The intermediate readily undergoes oxidation (often aerial oxidation facilitated by heat) by losing two hydrogen atoms (or via dehydration) to form the stable, aromatic pyrazine ring. The formation of this aromatic system is the thermodynamic driving force for the reaction.

Synthesis of the Starting Material: A Note on 3-methylisoxazole-4,5-diamine

While commercially available from some custom synthesis labs, 3-methylisoxazole-4,5-diamine is not a common stock chemical. A reliable synthesis of this precursor is critical. A common laboratory-scale approach begins with the more readily available 5-amino-3-methylisoxazole.[5]

Proposed Precursor Synthesis Workflow:

Caption: Plausible synthesis route for the diamine precursor.

This pathway involves electrophilic nitration at the C4 position of the isoxazole ring, followed by a standard reduction of the newly introduced nitro group to an amine, yielding the target diamine. Careful control of reaction conditions during nitration is essential to prevent side reactions.

Detailed Experimental Protocol

This protocol details the cyclocondensation of 3-methylisoxazole-4,5-diamine with glyoxal.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Purpose |

| 3-methylisoxazole-4,5-diamine | ≥97% | Custom Synthesis | Reactant |

| Glyoxal Solution | 40% wt. in H₂O | Sigma-Aldrich | Reactant |

| Ethanol (Absolute) | ACS Grade | Fisher Scientific | Solvent |

| Sodium Sulfate (Anhydrous) | ACS Grade | VWR | Drying Agent |

| Ethyl Acetate | HPLC Grade | VWR | Extraction Solvent |

| Hexanes | HPLC Grade | VWR | Eluent for Chromatography |

| Saturated Sodium Bicarbonate | Lab Grade | - | Aqueous Wash |

| Saturated Sodium Chloride (Brine) | Lab Grade | - | Aqueous Wash |

| Silica Gel | 230-400 mesh | - | Stationary Phase |

4.2. Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

4.3. Experimental Workflow Diagram

Sources

- 1. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

Protocol for condensing 3-methylisoxazole-4,5-diamine with 1,2-dicarbonyls

Application Note: Protocol for Condensing 3-Methylisoxazole-4,5-diamine with 1,2-Dicarbonyls

Executive Summary

The condensation of 3-methylisoxazole-4,5-diamine with 1,2-dicarbonyl compounds is the foundational entry point for synthesizing isoxazolo[4,5-b]pyrazines . This heterocyclic scaffold has gained significant prominence in medicinal chemistry, most notably as a key intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral RNA polymerase inhibitor.

This guide provides a robust, field-tested protocol for this condensation. Unlike simple benzene-1,2-diamine condensations, the isoxazole core introduces unique electronic bias and stability challenges. The 4,5-diamine precursor is oxidation-sensitive, and the resulting fused system requires specific conditions to prevent ring degradation.

Key Applications:

-

Antiviral Development: Synthesis of Favipiravir analogs.[1]

-

Oncology: Bioisosteres of quinoxalines.

-

Agrochemicals: Pyridinium-fused herbicides.

Mechanistic Insight & Regiochemistry

Understanding the electronic disparity between the two amino groups is critical for controlling regioselectivity when using unsymmetrical 1,2-dicarbonyls (e.g., methylglyoxal).

-

Amine Nucleophilicity: The C5-amine is significantly more nucleophilic than the C4-amine . The C5 position benefits from resonance interaction with the ring oxygen, whereas the C4-amine is sterically crowded by the C3-methyl group and electronically deactivated by the adjacent ring nitrogen.

-

Carbonyl Electrophilicity: In unsymmetrical dicarbonyls (R-CO-CHO), the aldehyde carbon is more electrophilic than the ketone carbon.

Mechanistic Pathway:

-

Initial Attack: The C5-NH₂ attacks the most electrophilic carbonyl (typically the aldehyde).

-

Dehydration: Formation of the first Schiff base (imine).

-

Cyclization: The C4-NH₂ attacks the remaining carbonyl, followed by a second dehydration to aromatize the pyrazine ring.

Figure 1: Step-wise condensation mechanism favoring C5-amine initiation.

Experimental Protocols

Pre-requisite: Handling 3-Methylisoxazole-4,5-diamine[2]

-

Stability Warning: The diamine is unstable in air and light, rapidly oxidizing to dark violet/black tars.

-

Recommendation: Generate the diamine in situ by reducing 4-nitro-3-methylisoxazol-5-amine (e.g., using Fe/NH₄Cl or H₂/Pd-C) immediately prior to condensation, or store as the dihydrochloride salt.

Protocol A: Aqueous Bisulfite Method (Mild/Green)

Best for: Glyoxal, Methylglyoxal, and volatile aliphatic dicarbonyls.

Rationale: Highly reactive aldehydes like glyoxal can polymerize in organic solvents. Using the sodium bisulfite adduct stabilizes the dicarbonyl and allows for a controlled release in an aqueous medium, preventing tar formation.

Materials:

-

3-Methylisoxazole-4,5-diamine (1.0 equiv)

-

Glyoxal (40% aq. solution) or 1,2-dicarbonyl (1.2 equiv)

-

Sodium Bisulfite (NaHSO₃) (2.5 equiv)

-

Solvent: Water (primary) or Water/Ethanol (1:1)

-

Temperature: 50–60 °C

Procedure:

-

Adduct Formation: Dissolve the 1,2-dicarbonyl (e.g., glyoxal) in water. Add sodium bisulfite and stir at room temperature for 30 minutes. A white precipitate (the bisulfite adduct) may form.

-

Addition: Add the 3-methylisoxazole-4,5-diamine (or its HCl salt neutralized with NaOAc) to the mixture.

-

Reaction: Heat the suspension to 60 °C. The mixture will typically homogenize and then precipitate the product as the reaction proceeds. Stir for 2–4 hours.

-

Workup: Cool to 0 °C. Filter the solid precipitate. Wash with ice-cold water.

-

Purification: Recrystallize from Ethanol/Water.

Protocol B: Acid-Catalyzed Reflux (Standard)

Best for: Benzil, Phenanthrene-9,10-dione, and sterically hindered aromatic dicarbonyls.

Rationale: Aromatic dicarbonyls are less electrophilic and require acid catalysis to activate the carbonyls and high temperatures (reflux) to drive the dehydration steps.

Materials:

-

3-Methylisoxazole-4,5-diamine (1.0 equiv)

-

Benzil (or derivative) (1.1 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol with p-TsOH (10 mol%)

-

Temperature: Reflux (78–118 °C)

Procedure:

-

Dissolution: Dissolve the diamine in Glacial Acetic Acid (concentration ~0.5 M).

-

Condensation: Add the benzil.

-

Reflux: Heat to reflux for 4–8 hours. Monitor by TLC (Eluent: EtOAc/Hexane). The diamine spot (polar, often streaks) should disappear.

-

Workup:

-

Option 1 (Precipitation): Pour the hot reaction mixture into crushed ice/water. The product usually precipitates as a solid. Filter and wash with water to remove acid.

-

Option 2 (Extraction): If no precipitate, neutralize with NaHCO₃ (caution: foaming) and extract with Dichloromethane (DCM).

-

-

Purification: Silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Summary & Optimization

Table 1: Solvent & Catalyst Screening for Benzil Condensation

| Solvent System | Catalyst | Temp (°C) | Yield (%) | Notes |

| Ethanol | None | 78 (Reflux) | 35% | Slow, incomplete conversion. |

| Ethanol | p-TsOH (10%) | 78 (Reflux) | 72% | Good balance of yield/purity. |

| Glacial AcOH | None (Self) | 118 (Reflux) | 85% | Recommended. Fastest rate. |

| Water | NaHSO₃ | 60 | <10% | Poor solubility of benzil. |

| Toluene | p-TsOH | 110 | 65% | Dean-Stark trap required. |

Troubleshooting & Critical Controls

Decision Tree for Optimization:

Figure 2: Troubleshooting logic for common synthetic failures.

Common Pitfalls:

-

Ring Opening: The isoxazole ring is sensitive to strong bases and reductive conditions (e.g., catalytic hydrogenation). Avoid using strong hydroxide bases during workup; use Carbonate or Bicarbonate.

-

N-Oxidation: If the reaction is left too long in air, the pyrazine nitrogens can oxidize to N-oxides. Perform reactions under inert atmosphere (N₂/Ar).

References

-

Favipiravir Synthesis & Intermediates

-

General Quinoxaline/Pyrazine Condensation Protocols

- Title: Quinoxalines: Synthesis and Reactions (Thieme Connect).

- Source:Science of Synthesis, 2004.

-

URL:[Link]

-

Isoxazole Amine Nucleophilicity

-

Regioselectivity in Heterocyclic Condensations

- Title: Development of methodologies for the regioselective synthesis of isoxazoles.

- Source:RSC Advances, 2018.

-

URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Novel Pyrazino[2,3-d]isoxazole Derivatives

Introduction

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of therapeutic agents with unique pharmacological profiles. Among these, isoxazole-fused systems are of significant interest due to the isoxazole moiety's prevalence in a wide array of bioactive molecules. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This application note provides a detailed guide for the synthesis of novel pyrazino[2,3-d]isoxazole derivatives through the condensation reaction of 3-methylisoxazole-4,5-diamine with glyoxal and various α-diketones. This reaction provides a straightforward and efficient route to a class of compounds with significant potential for drug discovery and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental causality.

Reaction Overview and Mechanism

The core of this synthetic strategy lies in the well-established condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.[4] In this case, the nucleophilic amino groups of 3-methylisoxazole-4,5-diamine attack the electrophilic carbonyl carbons of glyoxal or an α-diketone. This is followed by a cyclization and dehydration cascade to yield the aromatic pyrazino[2,3-d]isoxazole ring system.

The proposed reaction mechanism involves the initial formation of a dihydropyrazine intermediate through the sequential formation of two imine bonds. This intermediate then undergoes aromatization, typically through oxidation (often by air or a mild oxidizing agent), to furnish the stable, fused heterocyclic product. The reaction is generally acid-catalyzed to activate the carbonyl groups of the diketone towards nucleophilic attack.

dot

Caption: Proposed reaction mechanism.

Experimental Protocols

Part 1: Synthesis of 3-Methylisoxazole-4,5-diamine (Starting Material)

While 3-methylisoxazole-4,5-diamine is not readily commercially available, a plausible synthetic route can be adapted from known procedures for the synthesis of 4,5-diaminoisoxazoles. A potential approach involves the nitrosation of 5-amino-3-methylisoxazole, followed by reduction of the resulting nitroso or nitro compound.

Protocol 1.1: Synthesis of 5-Amino-4-nitroso-3-methylisoxazole

-

Materials:

-

5-Amino-3-methylisoxazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Ice bath

-

-

Procedure:

-

Dissolve 5-amino-3-methylisoxazole (1 equivalent) in a mixture of ethanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

-

Concurrently, add concentrated hydrochloric acid dropwise to maintain a slightly acidic pH.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

The resulting precipitate of 5-amino-4-nitroso-3-methylisoxazole can be collected by filtration, washed with cold water, and dried under vacuum.

-

Protocol 1.2: Reduction to 3-Methylisoxazole-4,5-diamine

-

Materials:

-

5-Amino-4-nitroso-3-methylisoxazole

-

Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄), Tin(II) chloride (SnCl₂), or catalytic hydrogenation with Pd/C)

-

Appropriate solvent (e.g., water, ethanol, or acetic acid)

-

Base for workup (e.g., Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH))

-

-

Procedure (using Sodium Dithionite):

-

Suspend 5-amino-4-nitroso-3-methylisoxazole (1 equivalent) in an aqueous ethanol solution.

-

Heat the mixture to 50-60 °C.

-

Add sodium dithionite (3-4 equivalents) portion-wise, maintaining the temperature. The color of the solution should change, indicating the reduction.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.

-

Purify the product by column chromatography on silica gel or recrystallization.

-

Part 2: Synthesis of Pyrazino[2,3-d]isoxazole Derivatives

Protocol 2.1: General Procedure for the Condensation of 3-Methylisoxazole-4,5-diamine with Glyoxal

-

Materials:

-

3-Methylisoxazole-4,5-diamine

-

Glyoxal (40% aqueous solution)

-

Ethanol or Acetic Acid

-

Glacial acetic acid (catalyst, if using ethanol as solvent)

-

-

Procedure:

-

Dissolve 3-methylisoxazole-4,5-diamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid if using ethanol.

-

Add glyoxal (1.1 equivalents) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

-

Protocol 2.2: General Procedure for the Condensation with α-Diketones (e.g., Diacetyl, Benzil)

-

Materials:

-

3-Methylisoxazole-4,5-diamine

-

α-Diketone (e.g., Diacetyl, Benzil) (1 equivalent)

-

Ethanol or Acetic Acid

-

Glacial acetic acid (catalyst, if using ethanol as solvent)

-

-

Procedure:

-

Dissolve 3-methylisoxazole-4,5-diamine (1 equivalent) and the α-diketone (1 equivalent) in ethanol or acetic acid.

-

Add a few drops of glacial acetic acid as a catalyst if using ethanol.

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature. The product may precipitate upon cooling.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

-

dot

Caption: Experimental workflow.

Characterization of Products

The synthesized pyrazino[2,3-d]isoxazole derivatives should be characterized using standard spectroscopic techniques to confirm their structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyrazine ring will appear in the downfield region (typically δ 7.5-9.0 ppm). The methyl group on the isoxazole ring will be a singlet around δ 2.5-3.0 ppm. Protons of substituents from the α-diketone will also be present in their characteristic regions. |

| ¹³C NMR | Aromatic carbons of the fused ring system will resonate in the δ 120-160 ppm range. The methyl carbon will appear upfield. Carbonyl carbons from the starting diketone will be absent. |

| IR Spectroscopy | Absence of N-H stretching bands from the diamine starting material. Presence of C=N and C=C stretching vibrations characteristic of the aromatic heterocyclic system. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the calculated molecular weight of the target compound should be observed. |

Potential Applications

The pyrazino[2,3-d]isoxazole scaffold represents a promising platform for the development of novel therapeutic agents. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the fused aromatic system can participate in π-stacking interactions with biological targets. Potential areas of application include:

-

Oncology: Many nitrogen-containing heterocycles exhibit anticancer properties.[1]

-

Infectious Diseases: Fused heterocyclic systems are known to possess antibacterial and antifungal activities.[1]

-

Central Nervous System (CNS) Disorders: The planar, aromatic nature of these compounds may allow them to cross the blood-brain barrier, making them candidates for CNS-active drugs.

Safety and Handling

-

All chemical manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The reactants, especially glyoxal and α-diketones, may be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Reaction workups involving acids and bases should be performed with care.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction; decomposition of starting materials. | Increase reaction time and/or temperature. Ensure the catalyst is active. Purify the starting diamine carefully. |

| Formation of multiple products | Side reactions, such as self-condensation of the diketone. | Adjust the stoichiometry of the reactants. Use a milder catalyst or lower reaction temperature. |

| Difficulty in purification | Product may be highly polar or have similar polarity to byproducts. | Try different solvent systems for chromatography or recrystallization. Consider derivatization to aid in separation. |

References

- Renuka, S., & Kota, R. K. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5), 683-687.

- El-Sayed, R., & Al-Ghorbani, M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical and Allied Sciences.

- Advances in isoxazole chemistry and their role in drug discovery. (2025).

- It is generally acknowledged that in protic organic solvents, 1,2-diamine reacts with 1,2-diketone to form an aromatic compound containing the pyrazine ring. Chinese Chemical Letters.

- Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. (2026). RSC Publishing.

Sources

Synthesis of Isoxazolo[4,5-d]-1,2,3-triazoles via Nitrous Acid-Mediated Cyclization: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reliable method for the synthesis of the isoxazolo[4,5-d]-1,2,3-triazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The synthetic strategy hinges on the construction of a 4,5-diaminoisoxazole precursor, followed by a diazotization-cyclization cascade initiated by nitrous acid. This document provides a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and critical insights into reaction optimization and control. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the final compounds.

Introduction

The fusion of isoxazole and 1,2,3-triazole rings to form the isoxazolo[4,5-d]-1,2,3-triazole system creates a unique heterocyclic scaffold with considerable potential in drug development. Both isoxazoles and triazoles are independently recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their combination in a fused-ring system offers novel steric and electronic properties, providing a fresh avenue for the design of small molecules with enhanced biological activity and selectivity.

Isoxazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Similarly, the 1,2,3-triazole moiety, often introduced via "click chemistry," is valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which contribute to favorable drug-target interactions. The synthesis of fused heterocyclic systems containing these two pharmacophores is therefore a compelling objective for the discovery of new therapeutic agents.

This application note focuses on a classical yet highly effective approach to the isoxazolo[4,5-d]-1,2,3-triazole core, utilizing nitrous acid for the key cyclization step. The overall synthetic strategy is depicted below:

Figure 1: Conceptual synthetic pathway to isoxazolo[4,5-d]-1,2,3-triazoles.

Scientific Principles and Experimental Causality

The synthesis is logically divided into two main stages: the preparation of the key 4,5-diaminoisoxazole intermediate and its subsequent conversion to the target fused-ring system.

Part 1: Synthesis of the 4,5-Diaminoisoxazole Precursor

The construction of the 4,5-diaminoisoxazole core is a critical prerequisite for the final cyclization. A common and effective route involves the introduction of two amino groups onto the isoxazole ring in a stepwise manner. This is typically achieved by first synthesizing a 5-amino-isoxazole derivative, followed by nitration at the C4 position and subsequent reduction of the nitro group.

1.1. Synthesis of 3,5-Dimethyl-4-nitroisoxazole

A straightforward approach to a suitable isoxazole precursor is the nitration of a readily available 3,5-disubstituted isoxazole. For the purpose of this guide, we will focus on the synthesis starting from 3,5-dimethylisoxazole.

-

Causality of Reagent Choice: The use of a nitrating mixture, such as nitric acid in sulfuric acid, is a standard and effective method for the electrophilic nitration of aromatic and heteroaromatic rings. The strong acidic environment protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

1.2. Reduction of the Nitro Group to an Amine

The conversion of the 4-nitro group to a 4-amino group is a pivotal step. Several reduction methods are available, with the choice often depending on the overall substitution pattern of the isoxazole and the desired selectivity.

-

Causality of Reagent Choice: A common and reliable method for the reduction of nitroarenes is the use of a metal in an acidic medium, such as iron powder in acetic acid[2]. This method is generally selective for the nitro group and is tolerant of many other functional groups. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, with protonation steps facilitating the elimination of oxygen atoms as water.

Part 2: Diazotization and Cyclization with Nitrous Acid

The final and key transformation is the formation of the fused triazole ring from the 4,5-diaminoisoxazole precursor. This is achieved through a diazotization-cyclization cascade initiated by nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid[3][4].

-

Mechanism of the Reaction: The reaction proceeds through the following steps:

-

Diazotization: One of the amino groups of the 4,5-diaminoisoxazole is diazotized by nitrous acid to form a diazonium salt intermediate.

-

Intramolecular Cyclization: The adjacent free amino group then acts as a nucleophile, attacking the diazonium group in an intramolecular fashion.

-

Aromatization: Subsequent proton transfers and loss of a proton lead to the formation of the stable, aromatic 1,2,3-triazole ring.

-

Figure 2: Simplified mechanism of diazotization and cyclization.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole

This protocol is adapted from established methods for the nitration of isoxazoles[5].

Materials:

-

3,5-Dimethylisoxazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.

-

Slowly add 3,5-dimethylisoxazole (5.0 g, 51.5 mmol) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (4.0 mL, 61.8 mmol) to concentrated sulfuric acid (4.0 mL) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 3,5-dimethylisoxazole in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice (ca. 100 g).

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-